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molecular formula C11H13N3 B8493415 1h-Indazole,6-(1-pyrrolidinyl)-

1h-Indazole,6-(1-pyrrolidinyl)-

Cat. No. B8493415
M. Wt: 187.24 g/mol
InChI Key: MFXRVLREKDAICN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Procedure details

_This reaction is done in triplicate_ : 6-bromo-1H-indazole (1.2 g, 6.09 mmol, 1 eq each), chloro(2-dicyclohexylphosphino-2',6'-di-i- propoxy-1,1'-biphenyl)[2-(2-aminoethylphenyl)]palladium(II), methyl-t- butylether adduct (RuPhos-PreCatalyst) (89 mg, 0.12 mmol, 0.02 eq each), 2-Dicyclohexylphosphino-2',6'-di-i-propoxy-1,1'-biphenyl (RuPhos ligand) (57 mg, 0.12 mmol, 0.02 eq, each) were taken a stoppered bottle, flush with N2, pyrrolidine (0.60 ml, 522 mg. 7.34 mmol, 1.2 eq, each) and lithium bis(trimethylsilyl)amide (1M soln in THF, 15 ml, 15 mmol, 2.46 eq, each) were added in succession, flushed with N2, stoppered the bottle and stirred at 60 °C. LC-MS, after 2 hrs, showed that all the starting material is consumed. Cooled to r.t, queched the reaction with 2M HCl (9 ml, each), combined the reaction mixture and then extracted with EtOAc (250 ml) and saturated NaHCO3 (aq) soln. The organics was collected and the aq. layer was further extracted with EtOAc (250 ml). The combined organics was further washed with brine (250 ml). The organics was collected, dried (Na2SO4), filtered and evaporated to a brown solid (4.01 g, combined crude yield). The residue was chroamtographed (SiO2 - 100 g, Biotage-Pre-packed colum, heptane-EtOAC 5:1 to 2:1 gradiant. The appropriate fractions were combined and evaporated to a light brown solids (TLC: Rf = 15 mm/63 mm, heptane-EtOAc 1:1, _compound in TLC plate beome grey colored upon standing for few minutes_ ) corresponds to the required product (P1) (Starting material comes at 28 mm/63 mm in the same solvent system). _EN07765-42-01 (SN1050263564; AZ13824296-001_ ): 3.207 g (total yield, so each batch should be 1.069 g, 94%, ca 96% pure). 1H NMR (500 MHz, DMSO) d 1.94 - 2 (m, 4H), 3.27 (t, 4H), 6.34 (s, 1H), 6.56 (dd, 1H), 7.50 (d, 1H), 7.78 (s, 1H), 12.35 (s, 1H). Expected Number of Hs: 13. Assigned Hs: 13. LC-MS: ESI-MS m/z: [M+H]\+ 188.2. Rf = 1.59 min/4 min and 1.48 min/4 min in acidic (pH3) and basic (pH10) system repectively. TLC: Rf = 15 mm/64 mm (SiO2-glas plate, heptane-EtOAc 1:1 v/v, spots were detected by UV254 ( _spot became grey colored upon standing the plate at r.t_.)
Quantity
0.015 mol
Type
reagent
Reaction Step One
Quantity
0.015 L
Type
solvent
Reaction Step Two
Quantity
0.00734 mol
Type
reactant
Reaction Step Three
Quantity
0.00609 mol
Type
reactant
Reaction Step Four
Quantity
0.000122 mol
Type
catalyst
Reaction Step Five

Identifiers

CUSTOM
721
reaction index
NAME
1.3.6 [N-arylation with Ar-X] Bromo N-arylation
reaction type

Inputs

Step One
Name
Quantity
0.015 mol
Type
reagent
Smiles
[Li+].C[Si](C)(C)[N-][Si](C)(C)C
Step Two
Name
Quantity
0.015 L
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
0.00734 mol
Type
reactant
Smiles
C1CCNC1
Step Four
Name
Quantity
0.00609 mol
Type
reactant
Smiles
C1=CC2=C(C=C1Br)NN=C2
Step Five
Name
Quantity
0.000122 mol
Type
catalyst
Smiles
CC(C)OC1=C(C(=CC=C1)OC(C)C)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4
Name
Quantity
0.00012 mol
Type
catalyst
Smiles
CC(C)OC1=C(C(=CC=C1)OC(C)C)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4.C1=CC=C([C-]=C1)CCN.[Cl-].[Pd+2]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 (± 10) °C
Other

Outcomes

Product
Name
Type
product
Smiles
C1CCN(C1)C2=CC3=C(C=C2)C=NN3
Measurements
Type Value Analysis
YIELD 93.74%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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